molecular formula C19H3F35O2 B092549 Methyl perfluorooctadecanoate CAS No. 16753-33-6

Methyl perfluorooctadecanoate

Cat. No. B092549
CAS RN: 16753-33-6
M. Wt: 928.2 g/mol
InChI Key: YUFOZPVITJRTPY-UHFFFAOYSA-N
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Description

Methyl perfluorooctadecanoate is a type of organofluoro compound that is part of a broader class of chemicals known for their high stability and unique properties due to the presence of fluorine atoms. While the provided papers do not directly discuss methyl perfluorooctadecanoate, they do provide insights into the synthesis, structure, and reactivity of related perfluorinated compounds, which can be extrapolated to understand methyl perfluorooctadecanoate.

Synthesis Analysis

The synthesis of organofluoro compounds, such as methyl perfluorooctadecanoate, often involves the use of building blocks like methyl perfluoroalk-2-ynoates. These substrates are crucial for preparing a wide range of perfluoroalkylated compounds, including heterocycles and biphenyls . The synthesis process is complex and requires a deep understanding of the mechanistic aspects of the reactions involved.

Molecular Structure Analysis

The molecular structure of organofluoro compounds is characterized by the presence of strong carbon-fluorine bonds. For instance, the gas phase structure of methyl trifluoromethanesulfonate, a compound related to methyl perfluorooctadecanoate, has been studied using gas electron diffraction and quantum chemical calculations, revealing a gauche conformation . This information helps in understanding the conformational properties of covalent sulfonates, which are relevant to the structural analysis of methyl perfluorooctadecanoate.

Chemical Reactions Analysis

Perfluorinated compounds exhibit unique reactivity patterns due to the electron-withdrawing nature of the fluorine atoms. For example, perfluoro-(3-methylbuta-1,2-diene) is resistant to attack by anhydrous hydrogen halides but reacts readily with nucleophiles . Similarly, the thermal reactions of perfluoro(tetrahydro-2-methyl-2H-1,2-oxazine) lead to various decomposition products, showcasing the complex reactivity of these compounds . These studies provide a glimpse into the types of chemical reactions that methyl perfluorooctadecanoate might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of methyl perfluorooctadecanoate are influenced by its perfluorinated structure. The chlorine atom-initiated photooxidation of homologous methyl perfluoroalkyl ethers has been studied, revealing the formation of relatively stable intermediates and the eventual conversion of the formyl group to carbon dioxide . These findings indicate the potential environmental persistence and degradation pathways of methyl perfluorooctadecanoate.

Scientific Research Applications

  • Association with Cardiovascular Risk Factors : PFAAs, including perfluorooctanoic acid (PFOA) and perfluorooctane sulfonate (PFOS), have been linked to cardiovascular risk factors and changes in gene expression and DNA methylation in animals and cellular systems (Watkins et al., 2014).

  • Impact on Human Reproductive Health : Exposure to PFASs, a group including PFAAs, is suspected to interfere with endocrine signaling and adversely affect human reproductive health. However, research on their effect on sperm DNA global methylation showed no major consistent associations (Leter et al., 2014).

  • Synthetic Applications : Methyl perfluoroalk-2-ynoates, closely related to methyl perfluorooctadecanoate, are used in synthesizing various perfluoroalkylated compounds, including heterocycles, cyclopentadienes, and biphenyls (Sun et al., 2016).

  • Epigenetic Effects : Prenatal exposure to PFOS has been associated with low Alu methylation levels, suggesting potential epigenetic effects (Liu et al., 2018).

  • Environmental Contamination Monitoring : PFCs, including PFAAs, are monitored in human serum and milk due to concerns about their toxicity and widespread environmental contamination (Kuklenyik et al., 2004).

  • Toxicity Studies : Research has been conducted on the determination of PFCAs in rat tissues, providing insights into the toxicity and behavior of these compounds in biological systems (Kudo et al., 1998).

  • Environmental Impact Analysis : Studies on the environmental impact of PFCs in various mediums like food packaging materials, sediments, and sludge help understand their distribution and potential ecological risks (Zafeiraki et al., 2014; Higgins et al., 2005; Moody & Field, 1999).

  • Firefighter Exposure and Epigenetics : Firefighters' exposure to PFASs, including PFAAs, has been studied for associations with accelerated epigenetic age and DNA methylation changes (Goodrich et al., 2021).

Safety and Hazards

Methyl perfluorooctadecanoate may cause respiratory irritation, skin irritation, and serious eye irritation. It is also classified as a flammable solid .

Future Directions

The future directions for research on Methyl perfluorooctadecanoate and similar compounds could involve further investigation into their environmental impact, potential uses, and health effects .

properties

IUPAC Name

methyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,18-pentatriacontafluorooctadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H3F35O2/c1-56-2(55)3(20,21)4(22,23)5(24,25)6(26,27)7(28,29)8(30,31)9(32,33)10(34,35)11(36,37)12(38,39)13(40,41)14(42,43)15(44,45)16(46,47)17(48,49)18(50,51)19(52,53)54/h1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUFOZPVITJRTPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C(C(C(C(C(C(C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H3F35O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00379561
Record name Methyl perfluorooctadecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00379561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

928.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl perfluorooctadecanoate

CAS RN

16753-33-6
Record name Methyl perfluorooctadecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00379561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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